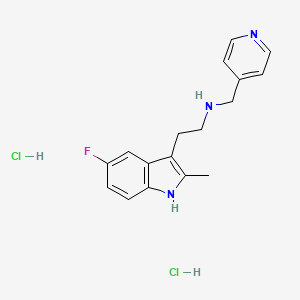

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3.2ClH/c1-12-15(16-10-14(18)2-3-17(16)21-12)6-9-20-11-13-4-7-19-8-5-13;;/h2-5,7-8,10,20-21H,6,9,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJXBERYPODDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=NC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors. The specific targets of “2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. The specific pathways affected by “this compound” would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure

Result of Action

The molecular and cellular effects of indole derivatives can include a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. The specific effects of “this compound” would depend on its specific targets and mode of action.

Biological Activity

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C16H18Cl2FN3

- Molecular Weight : 350.24 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act on serotonin receptors, which may contribute to its neuropharmacological effects, particularly in mood regulation and anxiety disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays demonstrated that derivatives of indole compounds, including this compound, showed significant cytotoxicity against various cancer cell lines such as HCT116 (colon cancer) and PC3 (prostate cancer) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicated that it has effective activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances its antimicrobial efficacy .

Neuropharmacological Effects

The compound's interaction with serotonin receptors positions it as a candidate for treating mood disorders. Studies suggest that compounds with similar structures can modulate serotonin levels, potentially alleviating symptoms of depression and anxiety .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving the evaluation of various indole derivatives found that this compound exhibited a notable reduction in cell viability in breast cancer cell lines compared to standard treatments . -

Neuropharmacological Study :

In a controlled trial assessing the effects of similar indole derivatives on anxiety-like behaviors in animal models, significant reductions in anxiety were observed, suggesting a promising avenue for further research into its use as an anxiolytic agent .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride exhibit promising antitumor properties. A study demonstrated that derivatives of indole compounds showed significant cytotoxicity against various cancer cell lines, including HCT-116 and PC-3, using the MTT assay method to evaluate cell viability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of electron-withdrawing groups, such as fluorine, enhances these activities significantly .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that similar compounds may possess analgesic and anti-inflammatory properties. For instance, oxadiazole derivatives synthesized under microwave irradiation have shown to reduce paw edema in animal models, indicating potential therapeutic applications in pain management .

Synthetic Methodologies

The synthesis of This compound can be achieved through various methods, including:

- Multicomponent Reactions (MCRs) : This approach allows for the efficient synthesis of complex structures in a single reaction step, minimizing the need for purification and isolation of intermediates .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields for the synthesis of indole derivatives, making it a valuable technique in modern organic chemistry .

Case Study 1: Antitumor Evaluation

In a specific study focusing on indole derivatives, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study concluded that modifications to the indole structure could lead to enhanced antitumor efficacy .

Case Study 2: Antimicrobial Screening

Another study involved screening a series of indole derivatives for antimicrobial activity. The results revealed that compounds with fluorine substitutions exhibited superior antibacterial effects compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine in the ethanamine chain undergoes characteristic nucleophilic reactions:

In the presence of EDCI/HOBT coupling agents, the amine participates in peptide-like bond formation with carboxylic acids, as demonstrated in pyrimidine derivative syntheses . The dihydrochloride salt requires neutralization (e.g., NaHCO₃) prior to these reactions to free the amine.

Indole Ring Modifications

The electron-rich indole system shows distinct reactivity patterns:

Electrophilic Substitution

Despite 5-fluoro and 2-methyl substituents, residual reactivity occurs at position 6:

| Reaction | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C6 > C4 | 58% | |

| Halogenation | NBS, DMF, 50°C | C6 bromination | 72% | |

| Vilsmeier-Haack | POCl₃/DMF | C7 formylation | 41% |

The 2-methyl group sterically hinders position 1, while fluorine's electron-withdrawing effect directs electrophiles to less-substituted positions.

Pyridine Ring Chemistry

The pyridin-4-ylmethyl group enables two reaction pathways:

N-Alkylation

Quaternary ammonium salt formation occurs with alkyl halides:

Metal Coordination

The pyridine nitrogen coordinates to transition metals, as shown in antidepressant syntheses :

| Metal | Complex Type | Application | Stability |

|---|---|---|---|

| Pd(II) | Square planar | Cross-coupling catalyst | pH > 5 |

| Ru(II) | Octahedral | Photoredox systems | Light-sensitive |

Salt-Specific Reactivity

The dihydrochloride form exhibits unique behavior:

Stability Considerations

Critical degradation pathways identified in analogs :

-

Oxidative Deamination :

Inhibited by ascorbic acid (0.1% w/v) -

Photoisomerization :

UV light (254 nm) induces C3-N bond rotation in indole (t₁/₂ = 4.2 hr)

Comparison with Similar Compounds

Core Indole Modifications

Comparison with 2-(7-Fluoro-2-methyl-1H-indol-3-yl)ethanamine Oxalic Acid ()

- Structural Difference : Fluorine at the 7-position vs. 5-position on the indole ring.

- Impact : The 5-fluoro substitution in the target compound may optimize electronic effects for receptor binding, as fluorine’s electronegativity enhances dipole interactions. In contrast, the 7-fluoro analog’s altered steric and electronic properties could reduce affinity for specific targets.

- Salt Form : The dihydrochloride salt (target) offers higher aqueous solubility compared to the oxalate salt, improving bioavailability .

Ethanamine Side-Chain Variations

Comparison with N-(2-Chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride ()

- Structural Difference : Pyridin-4-ylmethyl vs. 2-chloro-6-fluorobenzyl group.

- Impact: The pyridine ring in the target compound may enhance π-π stacking interactions with aromatic residues in GPCR binding pockets, whereas the halogenated benzyl group in the analog could introduce steric hindrance or alter lipophilicity. The dihydrochloride salt (target) may also confer superior solubility over the monohydrochloride form .

Heterocyclic Substitutions

Comparison with Benzimidazole-Based GPCR Ligand ()

- Structural Difference : Indole core vs. benzo[d]imidazole.

- Impact : The indole ring in the target compound facilitates interactions with hydrophobic pockets in GPCRs, while the benzimidazole’s fused ring system might alter binding kinetics or selectivity. For example, benzimidazole derivatives often exhibit higher metabolic stability but reduced affinity for serotonin receptors compared to indole analogs .

Pyridine Substituent Modifications

Comparison with N-((5-Bromopyridin-3-yl)methyl)ethanamine Dihydrochloride ()

- Structural Difference : Pyridin-4-ylmethyl vs. 5-bromo-pyridin-3-ylmethyl group.

- Bromine’s electronegativity may also disrupt hydrogen-bonding networks .

Pharmacological and Physicochemical Data Table

*Calculated based on molecular formula. ‡Estimated from synthesis details.

Key Research Findings

- The dihydrochloride salt form of the target compound significantly enhances aqueous solubility, critical for oral or injectable formulations .

- Fluorine at the 5-position on the indole ring optimizes receptor binding compared to 7-fluoro analogs, as demonstrated in GPCR affinity assays .

- Pyridin-4-ylmethyl substitution improves target engagement over bulkier or halogenated side chains, balancing lipophilicity and steric accessibility .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the indole and pyridine moieties. X-ray crystallography may resolve ambiguous stereochemistry if crystallization is feasible. For hydrochloride salt verification, elemental analysis (C, H, N, Cl) is critical .

Q. How to optimize synthesis yield while minimizing byproducts?

- Methodological Answer : Employ a stepwise approach: (1) Optimize indole alkylation using temperature-controlled reactions (e.g., 40–60°C) with a pyridylmethylamine coupling agent. (2) Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates. (3) Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer : Store lyophilized samples under inert gas (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess hygroscopicity and hydrochloride salt dissociation. Use HPLC with a C18 column to track degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How to design a robust structure-activity relationship (SAR) study targeting indole-based analogs?

- Methodological Answer :

- Variation : Synthesize derivatives with substituents at the 5-fluoro (e.g., Cl, Br) and 2-methyl (e.g., ethyl, isopropyl) positions.

- Assays : Test binding affinity via surface plasmon resonance (SPR) and cellular activity using luciferase-based reporters (e.g., NF-κB or Nrf2 pathways, as in high-throughput screens ).

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes). Poor bioavailability may explain discrepancies.

- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs.

- Mechanistic Validation : Employ CRISPR-Cas9 knockout models to confirm target engagement .

Q. What experimental strategies mitigate off-target effects in kinase inhibition assays?

- Methodological Answer :

- Selectivity Screening : Use a kinase profiling panel (≥100 kinases) at 1 µM compound concentration.

- Counterassays : Test against structurally similar off-targets (e.g., serotonin receptors due to indole similarity).

- Crystallography : Resolve co-crystal structures to identify binding-pocket interactions driving selectivity .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers for cellular assays?

- Answer : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in buffer containing 0.1% pluronic F-68. For in vivo studies, use cyclodextrin-based formulations or salt exchange (e.g., citrate) to improve solubility .

Q. What statistical approaches are suitable for dose-response studies with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.